3-[(Thien-2-yl)methylene]-2-indolinone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(thiophen-2-ylmethylidene)-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-13-11(8-9-4-3-7-16-9)10-5-1-2-6-12(10)14-13/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTIIBUDOBNABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CS3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60309006 | |
| Record name | 3-[(Thien-2-yl)methylene]-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60309006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62540-08-3 | |
| Record name | 3-[(Thien-2-yl)methylene]-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60309006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Thien 2 Yl Methylene 2 Indolinone
Established Synthetic Pathways for 3-[(Thien-2-yl)methylene]-2-indolinone
The primary route to synthesizing this compound and its derivatives is through condensation reactions that directly form the characteristic exocyclic double bond at the C3 position of the indolinone core.
Condensation Reactions for Scaffold Formation (e.g., Knoevenagel Condensation)
The most fundamental and widely employed method for constructing the this compound scaffold is the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of an active methylene (B1212753) compound, in this case, 2-indolinone (also known as oxindole), to a carbonyl group, provided by thiophene-2-carboxaldehyde. wikipedia.orgresearchgate.net
The mechanism is initiated by a weak base, which deprotonates the C3 position of the 2-indolinone ring, making it sufficiently nucleophilic to attack the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde. The subsequent intermediate then undergoes dehydration, eliminating a water molecule to form the stable α,β-unsaturated system of the final product. wikipedia.org The electron-withdrawing nature of the thiophene (B33073) ring can enhance the electrophilicity of the aldehyde, potentially accelerating the reaction. The choice of catalyst is crucial; a mild base is typically used to prevent the self-condensation of the aldehyde. wikipedia.org
Specific Protocols for this compound Synthesis
Specific laboratory protocols for the synthesis of 3-alkylidene-2-indolones, which are directly applicable to the target compound, generally involve the reaction of 2-oxindole with the corresponding aldehyde. For the synthesis of this compound, this involves reacting 2-oxindole and thiophene-2-carboxaldehyde.
Commonly, the reaction is carried out in a protic solvent such as ethanol (B145695) or methanol. A catalytic amount of a weak organic base is added to facilitate the condensation. The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight to ensure completion. The product often precipitates from the reaction mixture upon cooling and can be isolated through simple filtration.
Below is a table summarizing typical conditions reported for analogous Knoevenagel condensations involving 2-oxindole and various aromatic aldehydes.
Interactive Table: Reported Conditions for Knoevenagel Condensation of 2-Oxindole
| Aldehyde Reactant | Catalyst | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehydes | Piperidine (B6355638) | Ethanol | Reflux | Good yields of (E)-isomers | wikipedia.org |
| Aromatic Aldehydes | Porcine Pancreas Lipase (B570770) (PPL) | Water | Mild Conditions | High selectivity for E configuration | researchgate.net |
| Benzylamines (in situ aldehyde) | Iron Catalyst | N/A | Mild Conditions | Selective formation of (E)-isomers | researchgate.net |
Diversification Strategies for 3-Alkylidene-2-indolinone Analogs
To explore structure-activity relationships and develop novel compounds, chemists employ various strategies to create libraries of 3-alkylidene-2-indolinone analogs.
Multi-component Reaction Approaches for Indolinone Libraries
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. researchgate.net These reactions are atom-economical and are widely used to generate molecular diversity. researchgate.netnih.gov Several MCRs have been developed for the synthesis of complex indolinone-based structures. For instance, a three-component reaction of 3-arylidene-3H-indolium salts, isocyanides, and alcohols or amines can produce diverse indole (B1671886) derivatives. nih.govnih.gov While not a direct synthesis of the target compound, these methodologies allow for the rapid assembly of libraries of structurally related analogs by varying the individual components. researchgate.net
Utilization of Green Chemistry Principles in Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of 3-alkylidene-2-indolinones has been adapted to incorporate several green chemistry principles. A significant advancement is the replacement of traditional organic solvents with water. sciencepub.net Efficient synthesis of related 3-substituted-3-hydroxyindolin-2-ones, which are key intermediates, has been demonstrated in water, offering a clean, safe, and economical alternative to solvents like ethanol or DMF. sciencepub.net
Furthermore, biocatalysis has emerged as a powerful green tool. The use of enzymes, such as porcine pancreas lipase (PPL), has been shown to effectively catalyze the Knoevenagel condensation between oxindole (B195798) and aromatic aldehydes under mild conditions in water, yielding products with high selectivity. researchgate.net Other approaches include catalyst-free reactions, such as the oxone-mediated cascade arylhydroxylation of activated alkenes to form hydroxyl-containing oxindoles, which proceeds without any external additives. rsc.org
Functionalization and Derivatization at Various Positions of the 2-Indolinone Core and Thienyl Moiety
The this compound scaffold offers multiple sites for chemical modification, allowing for fine-tuning of its properties. The reactive alkylideneindolenine intermediate is often key to these transformations. rsc.orgresearchgate.net
N-1 Position: The nitrogen atom of the indolinone ring is a common site for derivatization. It can be readily alkylated or arylated using standard procedures, such as reaction with alkyl halides or aryl boronic acids. This modification can significantly alter the molecule's steric and electronic properties.
Indolinone Benzene (B151609) Ring: The benzene portion of the indolinone core can be substituted with various functional groups (e.g., methoxy, chloro, nitro). google.comgoogle.com These analogs are typically synthesized by starting with the appropriately substituted 2-oxindole.
Thienyl Moiety: Functional groups can be introduced onto the thiophene ring. This is most easily accomplished by using a substituted thiophene-2-carboxaldehyde as the starting material in the initial Knoevenagel condensation.
Alkylidene Bridge: The exocyclic double bond is a site of potential reactivity. While often preserved to maintain the conjugated system, it can undergo reactions such as reduction to form the corresponding saturated C-C single bond.
C3 Position: The generation of alkylideneindolenine intermediates from 3-substituted indoles allows for the reaction with a wide array of nucleophiles, providing a powerful method for introducing diverse functional groups at the C3 position. rsc.orgresearchgate.net
The synthesis of fused heterocyclic systems, such as thieno[2,3-b]indoles from indoline-2-thiones, further illustrates the versatility of the indole scaffold for creating complex, functionalized molecules. nih.gov
Stereochemical Considerations in 3-Methylene-2-indolinone Synthesis
The geometry of the exocyclic double bond in 3-methylene-2-indolinones is a topic of considerable research interest. The (E) and (Z) isomers are differentiated by the spatial arrangement of the substituents attached to the double bond. In the case of this compound, the relative orientation of the thienyl group and the carbonyl group of the indolinone ring determines the isomeric form.
Research has shown that the Knoevenagel condensation can be tailored to selectively produce either the (E) or (Z) isomer. For instance, studies on related 3-arylmethylene-2-indolinones have demonstrated that the use of specific catalysts and reaction conditions can provide high stereoselectivity. While detailed studies focusing exclusively on this compound are not extensively documented in publicly available literature, general principles derived from similar structures can be applied.
For example, a study on the Knoevenagel condensation of 2-(benzothiazol-2-ylthio)acetonitrile with various aldehydes, including thiophene-2-carbaldehyde, reported the exclusive formation of the (E)-isomer when the reaction was carried out in ethanol with piperidine as a catalyst. This suggests that under these conditions, the thermodynamic product is likely favored.
Conversely, methods for achieving Z-selectivity have also been developed. For instance, the use of TiCl4/DMAP as a mediating system in the Knoevenagel condensation of isatins with nitroacetates has been shown to afford the (Z)-isomers with high stereoselectivity. rsc.org Although this involves a different active methylene compound, it highlights the potential for catalyst systems to control the stereochemical outcome.
The characterization of the (E) and (Z) isomers is typically accomplished using nuclear magnetic resonance (NMR) spectroscopy. The chemical shifts of the vinylic proton and the protons of the substituents on the double bond are often distinct for each isomer, allowing for their unambiguous assignment.
Below is a table summarizing hypothetical research findings on the stereoselective synthesis of this compound, based on principles from related studies.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | (E):(Z) Ratio | Yield (%) |
| Isatin | 2-Thienylacetonitrile | Piperidine/Ethanol | Reflux | >95:5 | 85 |
| Isatin | 2-Thienylacetonitrile | TiCl4/DMAP/DCM | 0 to rt | <5:95 | 78 |
| Isatin | 2-Thienylacetonitrile | Acetic Anhydride | 100 | 50:50 | 90 |
| 5-Bromo-isatin | 2-Thienylacetonitrile | Piperidine/Ethanol | Reflux | >95:5 | 82 |
This table is illustrative and based on general principles of similar reactions, as specific data for this exact reaction is limited in the provided search results.
The stability of the isomers can also be a factor, with interconversion between the (E) and (Z) forms sometimes possible under certain conditions, such as exposure to light or heat. Therefore, the isolation and storage of a specific isomer may require careful consideration of these factors.
Preclinical Investigation of Biological Activities Associated with 3 Thien 2 Yl Methylene 2 Indolinone and Its Analogs
Receptor Tyrosine Kinase (RTK) Modulation Studies
Receptor tyrosine kinases (RTKs) are cell surface receptors that play critical roles in cellular processes such as growth, differentiation, and metabolism. Their dysregulation is a common feature in various diseases, most notably cancer, making them a prime target for inhibitor development. The indolinone scaffold has proven to be a versatile template for designing potent RTK inhibitors.
VEGFR2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR2 is a well-established strategy in cancer therapy. The 3-substituted indolinone framework is a key feature in several VEGFR2 inhibitors. Research has identified that compounds with this core structure can act as potent inhibitors of VEGFR2's kinase activity. For instance, classes of 3-substituted indolin-2-ones have been identified as catalytic inhibitors of VEGFRs. nih.gov One study on substituted 3-[(pyrrol-2-yl)methylidenyl]indolin-2-ones showed potent inhibition of VEGF-R2 tyrosine kinase activity, with one compound demonstrating an IC₅₀ value of 20 nM. nih.gov Another series of compounds, quinolyl-thienyl chalcones, which share structural motifs with the thienyl-indolinone scaffold, also showed significant in vitro VEGFR-2 kinase inhibitory activity, with one analog recording an IC₅₀ of 73.41 nM. nih.gov The development of new VEGFR-2 inhibitors is considered of utmost importance, and various heterocyclic compounds, including those based on coumarin (B35378) and thiazole, have been evaluated for this purpose. mdpi.com Type II inhibitors, which bind to the inactive DFG-out conformation of the kinase, can offer improved selectivity. mdpi.com
Table 1: VEGFR2 Inhibition by Indolinone Analogs and Related Structures
| Compound Class | Specific Analog Example | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Substituted 3-[(pyrrol-2-yl)methylidenyl]indolin-2-one | Compound 1 | VEGFR2 | 20 | nih.gov |
| Quinolyl-thienyl Chalcone | Compound 19 | VEGFR-2 | 73.41 | nih.gov |
| Benzimidazole Derivative | Compound 58f | VEGFR-2 | 90 | mdpi.com |
| 1,3,4-Thiadiazole Derivative | Compound 28b | VEGFR-2 | 8 | mdpi.com |
Beyond VEGFR2, the inhibitory activity of indolinone analogs has been explored against other RTKs implicated in oncogenesis. Studies on new 3-substituted indolin-2-ones containing a tetrahydroindole moiety revealed them to be specific inhibitors of not only VEGFR but also Fibroblast Growth Factor Receptor (FGF-R) and Platelet-Derived Growth Factor Receptor (PDGF-R). nih.gov Structure-activity relationship studies showed that compounds with a propionic acid group on the tetrahydroindole ring were particularly potent against these receptors. nih.gov For example, specific analogs demonstrated IC₅₀ values of 80 nM against FGF-R1 and 4 nM against PDGF-Rβ. nih.gov These compounds, however, were found to be inactive against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, indicating a degree of selectivity. nih.gov Further research on substituted 3-[(carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones also confirmed potent inhibition against FGF-R1 and PDGF-R, with IC₅₀ values of 30 nM and 10 nM, respectively, for select compounds. nih.gov The TAM (TYRO3, AXL, MERTK) family of RTKs, which are involved in processes like immune modulation and cell proliferation, are also targets of interest in cancer therapy, though specific studies linking them to 3-[(Thien-2-yl)methylene]-2-indolinone are less defined. nih.govnih.gov
Table 2: Inhibition of Other RTKs by Indolinone Analogs
| Compound Class | Specific Analog Example | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Substituted 3-[(tetrahydro-indol-2-yl)methylene]-indolin-2-one | Compound 9h | FGF-R1 | 80 | nih.gov |
| Substituted 3-[(tetrahydro-indol-2-yl)methylene]-indolin-2-one | Compound 9b | PDGF-Rβ | 4 | nih.gov |
| Substituted 3-[(carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-one | Compound 1 | FGF-R1 | 30 | nih.gov |
| Substituted 3-[(carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-one | Compound 16f | PDGF-R | 10 | nih.gov |
Non-Receptor Tyrosine Kinase (NRTK) Inhibition Profiling (e.g., c-Src, c-Raf)
Non-receptor tyrosine kinases, such as those in the Src and Raf families, are cytoplasmic enzymes that are crucial nodes in intracellular signaling pathways that regulate cell proliferation, migration, and survival. nih.gov The indolinone scaffold has been investigated for its potential to inhibit these NRTKs. In a study focused on c-Src inhibition, a series of functionalized indolinones were synthesized and evaluated. nih.gov One indolinone derivative exhibited an ID₅₀ of 12.5 µM against c-Src. nih.gov Notably, a closely related analog, 3-((5-phenylthiophen-2-yl)methylene)indolin-2-one, was also synthesized as part of this research, highlighting the relevance of the thienyl-methylene-indolinone structure in this context. nih.gov In other studies, indolinone derivatives developed as RTK inhibitors were also tested against c-Src, but some were found to be inactive, indicating that specific structural modifications determine the selectivity profile. nih.gov The Raf kinases (A-Raf, B-Raf, C-Raf/Raf-1) are key components of the Ras-Raf-Mek-Erk pathway. biorxiv.org While various inhibitors target the Raf pathway, specific data on the direct inhibition of c-Raf by this compound is not extensively detailed in the reviewed literature.
Cell Cycle Regulation and Apoptosis Induction Mechanisms
The ability to control the cell cycle and induce programmed cell death (apoptosis) in cancer cells is a hallmark of effective anticancer agents. Indolinone derivatives have been shown to interfere with these fundamental processes through the inhibition of key regulatory proteins.
Cyclin-dependent kinases are a family of protein kinases that are essential for the regulation of the cell cycle. nih.gov Their inhibition can lead to cell cycle arrest and prevent tumor cell proliferation. The 3-substituted indolinone structure is a recognized scaffold for developing CDK inhibitors. nih.gov For example, the compound SU9516, a 3-substituted indolinone, is an inhibitor of CDK2 with a reported IC₅₀ value of 22 nM. nih.gov It shows selectivity for CDK2 over other kinases like CDK1 (IC₅₀ of 40 nM) and CDK4 (IC₅₀ of 200 nM). nih.gov Research into other indolinone-based compounds, such as those with a 3-hydrazonoindolin-2-one scaffold, has also identified potent CDK2 inhibitory activity. nih.gov Similarly, quinolinyl-methylene-thiazolinones have been identified as potent and selective inhibitors of CDK1, with one analog showing a Ki of 35 nM, suggesting that diverse heterocyclic substitutions on a core scaffold can yield potent CDK inhibitors. researchgate.net
Table 3: CDK Inhibition by Indolinone Analogs
| Compound | Scaffold | Target Kinase | IC₅₀ / Kᵢ | Reference |
|---|---|---|---|---|
| SU9516 | 3-substituted indolinone | CDK2 | 22 nM (IC₅₀) | nih.gov |
| SU9516 | 3-substituted indolinone | CDK1 | 40 nM (IC₅₀) | nih.gov |
| SU9516 | 3-substituted indolinone | CDK4 | 200 nM (IC₅₀) | nih.gov |
| HY 2 | Quinolinyl-methylene-thiazolinone | CDK1 | 35 nM (Kᵢ) | researchgate.net |
The induction of apoptosis is a key mechanism for many anticancer drugs. Research has linked indolinone-based kinase inhibitors to the modulation of key proteins in the apoptotic cascade. Studies on the CDK inhibitor SU9516 revealed that its cell-killing effects in leukemia cells are associated with the pronounced down-regulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). nih.gov This down-regulation of Mcl-1 was shown to be a critical event, as knocking down Mcl-1 potentiated the lethality of SU9516. nih.gov Mcl-1 is known to suppress apoptosis by inhibiting the pro-apoptotic protein Bak. nih.gov Furthermore, treatment with SU9516 was observed to induce the mitochondrial translocation of Bax, a pro-apoptotic protein, within hours. nih.gov The translocation of Bax to the mitochondria is a pivotal step in the intrinsic apoptotic pathway. researchgate.net The down-regulation of Mcl-1 and the subsequent activation of Bax/Bak are central to initiating apoptosis, and the ability of indolinone compounds to modulate these events underscores a significant mechanism of their antitumor activity. nih.govmdpi.com
Neuroprotective Efficacy in Preclinical Models
The potential of indolinone-based compounds to protect neural cells from damage and degeneration is an active area of investigation. Oxidative stress, inflammation, and glutamate (B1630785) excitotoxicity are key pathological mechanisms in neurodegenerative diseases. nih.gov Research has shown that derivatives of the core indolinone structure can offer significant neuroprotective effects in various preclinical models.
One study reported that the c-Raf inhibitor GW5074, which is chemically identified as 5-iodo-3-[(3',5'-dibromo-4'-hydroxyphenyl)methylene]-2-indolinone, demonstrates protective capabilities in both tissue culture and in vivo models of neurodegeneration. researchgate.net Furthermore, synthetic indole-phenolic compounds have been evaluated as multifunctional neuroprotectors, showing capabilities in metal chelation, antioxidation, and the disaggregation of amyloid-β (Aβ) fragments, which are implicated in Alzheimer's disease. nih.gov These compounds were found to significantly reduce cell mortality in H₂O₂-stimulated neuroblastoma cells, preserving cell viability and showcasing their neuroprotective properties. nih.gov
In a rat model of Parkinson's disease induced by rotenone, which impairs mitochondrial function, the therapeutic effect of 2-(2-Thienyl)Benzothiazoline was evaluated. researchgate.net Pre-treatment with this compound reversed the gross motor impairments caused by rotenone, suggesting it protects against the neurotoxic effects of the compound and could be beneficial against neurodegenerative diseases. researchgate.net Similarly, 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride has been shown to protect primary cultured cortical astrocytes from hydrogen peroxide-induced oxidative stress by attenuating reductions in cell survival and the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase. nih.gov
Antimicrobial Activity Research
The emergence of antimicrobial resistance has spurred the search for new chemical entities with potent and broad-spectrum activity. The this compound framework and its analogs have been a focal point of such research.
Derivatives of the 2-indolinone core have demonstrated notable antibacterial activity against a range of pathogens. A series of 3-benzylidene-indolin-2-ones showed significant antimicrobial effects against both Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov Another study synthesized new 2-indolinone derived oximes and spiro-isoxazolines, with many of the compounds exhibiting significant antimicrobial activity. nih.gov
The thiophene (B33073) moiety, a key component of the title compound, is also associated with antibacterial properties. A novel series of pyrazolines derived from 3-acetyl-2,5-dimethyl thiophene exhibited promising antibacterial activity. nih.gov Similarly, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have been identified as good antibacterial agents against Extended-Spectrum-β-Lactamase (ESBL)-producing E. coli. mdpi.com Research into 3-halobenzo[b]thiophenes revealed that cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes had a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Gram-positive bacteria. mdpi.com
| Compound Class | Tested Bacteria | Notable Findings |
| 3-Benzylidene-indolin-2-ones | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Exhibited significant antimicrobial activity. nih.gov |
| 2-Indolinone derived oximes | S. aureus, S. epidermidis, E. coli, P. aeruginosa | Most compounds showed significant antimicrobial effects. nih.gov |
| Thiophene-derived pyrazolines | Various bacteria | Exhibited promising antibacterial activity. nih.gov |
| 3-Halobenzo[b]thiophenes | S. aureus, B. cereus, E. faecalis | Cyclohexanol-substituted derivatives showed a low MIC of 16 µg/mL. mdpi.com |
In addition to antibacterial effects, many indolinone and thiophene derivatives have been investigated for their antifungal potential. The aforementioned series of 3-benzylidene-indolin-2-ones also demonstrated activity against fungal strains like Aspergillus niger and Aspergillus clavatus. nih.gov Furthermore, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have been synthesized and evaluated for their antifungal properties against plant pathogenic fungi, with several compounds showing good to moderate activity against species such as Rhizoctonia solani and Botrytis cinerea. nih.gov
Thiophene-containing compounds have also shown considerable promise as antifungal agents. A series of 2-[(arylidene)amino]-cycloalkyl[b]thiophene-3-carbonitriles were screened for their antifungal activity against Candida krusei and Cryptococcus neoformans, with some compounds exhibiting promising properties. nih.gov Similarly, thiazolidinone derivatives, synthesized from multicomponent reactions involving heteroarylmethylamines, were tested against six yeast species, showing particular efficacy against Rhodotorula spp. and Trichosporon asahii. nih.gov The study of 3-halobenzo[b]thiophenes also found that cyclohexanol-substituted derivatives were effective against Candida albicans with a low MIC of 16 µg/mL. mdpi.com
| Compound Class | Tested Fungi | Notable Findings |
| 3-Benzylidene-indolin-2-ones | A. niger, A. clavatus | Exhibited significant antifungal activity. nih.gov |
| 3-Indolyl-3-hydroxy oxindoles | R. solani, P. oryzae, B. cinerea | Several compounds showed good broad-spectrum antifungal activities. nih.gov |
| Cycloalkyl[b]thiophene derivatives | C. krusei, C. neoformans | Some compounds exhibited promising antifungal properties. nih.gov |
| 3-Halobenzo[b]thiophenes | C. albicans | Cyclohexanol-substituted derivatives showed a low MIC of 16 µg/mL. mdpi.com |
Leishmaniasis is a parasitic disease caused by Leishmania species. Research into novel treatments has explored compounds structurally related to this compound. A series of (Z)-2-(heteroarylmethylene)-3(2H)-benzofuranone derivatives, which possess a similar methylene (B1212753) bridge, were investigated for their antileishmanial activity. nih.govnih.gov Analogs with a 5-nitroimidazole moiety showed moderate to prominent activity against Leishmania major promastigotes and demonstrated significantly superior activity against Leishmania donovani amastigotes. nih.govnih.gov Specifically, (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone exhibited very high activity against L. donovani. nih.govnih.govresearchgate.net The mode of action is believed to involve bioactivation by nitroreductase enzymes in the parasite, leading to cytotoxic metabolites. nih.govnih.gov
Other Investigated Biological Activities (e.g., antioxidant, antidiabetic, anti-acetylcholinesterase)
The therapeutic potential of this compound and its analogs extends beyond antimicrobial and neuroprotective applications.
Antioxidant Activity: Several studies have highlighted the antioxidant properties of related heterocyclic compounds. Thiazinanone derivatives have been reported to possess radical scavenging activity in DPPH and ABTS tests and to reduce lipid peroxidation in biological systems. nih.gov Indole-based compounds have also been noted for their antioxidant effects, countering reactive oxygen species. nih.gov
Antidiabetic Activity: Indolin-2-one derivatives have been explored as potential agents for managing diabetes. Certain 3,5-disubstituted indolin-2-one derivatives have been identified as potent α-glucosidase inhibitors, which can help prevent postprandial hyperglycemia. nih.gov One of the most active compounds, 5f, inhibited yeast α-glucosidase with an IC₅₀ of 6.78 µM. nih.gov Other oxindole derivatives have shown significant inhibitory activity against α-amylase, another key enzyme in carbohydrate digestion. plos.org
Anti-acetylcholinesterase Activity: Inhibition of acetylcholinesterase (AChE) is a primary strategy for treating Alzheimer's disease. brieflands.comnih.gov Numerous indolinone-based compounds have been synthesized and evaluated for this purpose. A series of indolinone-based compounds bearing a benzylpyridinium moiety were found to be potent dual-binding inhibitors of AChE. The 2-chlorobenzyl derivative (compound 3c) was particularly potent, with an IC₅₀ value of 0.44 nM, making it about 32-fold more potent than the standard drug donepezil.
Structure Activity Relationship Sar Analysis of 3 Thien 2 Yl Methylene 2 Indolinone Derivatives
Importance of Substituents on the Indolinone Core for Biological Activity
The indolinone scaffold serves as a privileged structure in kinase inhibition, primarily by mimicking the ATP molecule and binding to the hinge region of the kinase's ATP-binding pocket. Modifications to this core are a key strategy for modulating potency and selectivity.
The substituent at the C-3 position of the indolinone ring is a major determinant of the compound's inhibitory profile. The exocyclic double bond at this position creates a planar conformation that is essential for fitting into the ATP binding site of various receptor tyrosine kinases (RTKs). The nature of the heterocyclic ring attached to this methylene (B1212753) bridge dictates the selectivity of the inhibitor. researchgate.net
Research has shown that 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones, a class that includes the thienyl derivatives, are highly specific inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) activity. researchgate.net This antiangiogenic effect is central to their anticancer properties. In contrast, derivatives featuring a substituted benzylidene group at the C-3 position tend to show higher selectivity towards the Epidermal Growth Factor Receptor (EGFR) and Her-2 RTKs, especially when bulky groups are present on the phenyl ring. researchgate.net
The (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene) indolin-2-one structure, for example, is a well-established pharmacophore found in numerous antitumor drugs, underscoring the importance of the C-3 substituent in achieving potent antiangiogenic and anticancer effects. researchgate.net
Table 1: Effect of C-3 Heteroaryl Substituents on Kinase Selectivity
| C-3 Substituent Type | Primary Target Kinase(s) | Associated Biological Activity |
|---|---|---|
| (Thien-2-yl)methylene | VEGFR (Flk-1) | Antiangiogenic researchgate.net |
| (Pyrrol-2-yl)methylene | VEGFR, PDGFR | Antiangiogenic, Anticancer researchgate.net |
Modifications to the benzene (B151609) ring of the indolinone core (positions 4, 5, 6, and 7) provide another avenue for optimizing biological activity. These substitutions can influence the compound's electronic properties, solubility, and interactions with the kinase binding pocket.
Investigations into substitutions at positions 5, 6, and 7 have led to the development of highly potent inhibitors. For instance, the introduction of a ureido group at the 6-position of 3-pyrrolemethylidene-2-oxindole derivatives resulted in compounds that potently inhibited both VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR) families. nih.gov Similarly, placing a chloro group at the 6-position has been explored in the development of c-Src inhibitors. nih.gov The well-known compound GW5074 features an iodo group at the C-5 position, highlighting the role of halogens in enhancing activity. researchgate.net
Table 2: Impact of Indolinone Benzene Ring Substitutions on Activity
| Position | Substituent | Effect on Activity | Reference Compound Example |
|---|---|---|---|
| 5 | Iodo (-I) | Potent neuroprotective agent, c-Raf inhibitor | GW5074 researchgate.net |
| 5 | Bromo (-Br) | Effective tyrosine kinase inhibitor | (Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one nih.gov |
| 6 | Ureido (-NHCONHAr) | Potent VEGFR and PDGFR inhibitor | 6-ureido-substituted 3-pyrrolemethylidene-2-oxindoles nih.gov |
Substitution on the nitrogen atom (N-1 position) of the indolinone ring can significantly impact the compound's properties. While the N-H group can act as a hydrogen bond donor, its substitution allows for the introduction of various functionalities that can modulate potency, selectivity, and pharmacokinetic properties.
The synthesis of N-substituted derivatives, such as N-benzyl indolinones, has been successfully achieved through reactions involving N-alkylisatins. nih.gov These modifications can alter the molecule's orientation within the ATP binding pocket or introduce new interactions with the solvent-exposed region. For example, the synthesis of N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones demonstrates a robust method for creating diversity at this position, allowing for a systematic exploration of its impact on biological activity. nih.gov While many successful inhibitors like Sunitinib are unsubstituted at this position, N-substitution remains a viable strategy for lead optimization.
Contribution of the Thienyl Moiety and its Positional Isomers to Compound Efficacy and Selectivity
The thienyl moiety is not merely a passive structural element; it actively contributes to the electronic properties and binding affinity of the molecule. As a five-membered heteroaromatic ring, thiophene (B33073) can engage in specific interactions within the kinase active site. researchgate.net The sulfur atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions.
The position of attachment to the thiophene ring is critical. A comparative study on positional isomers of N-thienylcarboxamides revealed significant differences in biological activity. nih.gov It was found that N-(2-substituted-3-thienyl) and N-(4-substituted-3-thienyl) groups could function as effective bioisosteres of a phenyl ring, whereas the N-(3-substituted-2-thienyl) isomer showed significantly lower activity. nih.gov This suggests that the relative orientation of the substituent and the point of connection to the rest of the molecule drastically alters the binding efficacy. nih.gov
By analogy, for 3-(thienylmethylene)-2-indolinone, a compound with a thien-2-yl moiety is expected to have a different biological profile from one with a thien-3-yl moiety due to the altered geometry and electronic distribution. The synthesis of compounds like 3-((5-phenylthiophen-2-yl)methylene)indolin-2-one confirms the viability of incorporating substituted thienyl rings to explore these SAR principles further. nih.gov
Comparative SAR Studies with Related Heterocyclic Structures (e.g., Thiazolidinones)
Comparing the SAR of indolinones with other heterocyclic scaffolds, such as thiazolidinones, provides valuable insights into the essential pharmacophoric features required for kinase inhibition. Thiazolidin-4-ones are another class of heterocycles known for a wide range of biological activities. mdpi.com
Both indolinones and thiazolidinones can be substituted at various positions to modulate activity. For instance, in a series of (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one S1P4–R agonists, substitutions on the thiazolidinone ring at positions 2 and 3 were critical for potency. Bulky alkyl groups at these positions were found to be detrimental to activity. This parallels the sensitivity of indolinone activity to substitutions on its core.
The connection of an indolin-2-one scaffold to a 5-benzylidene-4-thiazolidinone moiety has been proposed as a strategy to enhance antitumor activity, selectivity, and solubility. nih.gov This hybrid approach leverages the favorable binding characteristics of both ring systems.
Table 3: Comparative SAR of Indolinone and Thiazolidinone Scaffolds
| Feature | Indolin-2-one Scaffold | Thiazolidin-4-one Scaffold |
|---|---|---|
| Core Structure | Bicyclic aromatic system | Monocyclic non-aromatic system |
| Key H-Bonding | N-H and C=O groups in the lactam ring | N-H and C=O groups |
| Key Substitution Point | C-3 position for attaching aryl/heteroaryl groups | C-5 position for attaching aryl/heteroaryl groups |
| Modulation Strategy | Substitution on the benzene ring (C5, C6) and N1 position. nih.gov | Substitution on the ring nitrogen (N3) and at the C2 position. |
| Common Application | Potent RTK inhibitors (e.g., VEGFR, PDGFR). nih.gov | Diverse biological activities, including S1P receptor modulation. |
Rational Design Strategies Based on SAR Insights for Activity Optimization
The knowledge gained from SAR studies forms the foundation for the rational design of new, improved derivatives. The primary goal is to optimize the interactions of the inhibitor with the target kinase to maximize potency and selectivity while minimizing off-target effects.
A common strategy involves creating a pharmacophore model based on the SAR of an initial hit compound. nih.gov This model identifies three key binding interactions: a) a hinge-binding region (e.g., the indolinone lactam), b) a moiety that interacts with a specific "selectivity pocket" in the kinase, and c) a group that extends into a back pocket. nih.gov For 3-[(thien-2-yl)methylene]-2-indolinone, the indolinone core acts as the hinge binder, while the thienyl group projects into the pocket typically occupied by the adenine (B156593) ring of ATP.
Optimization strategies based on these models include:
Structure-Based Design: Using the crystal structure of a target kinase, medicinal chemists can design molecules that fit precisely into the active site, forming optimal hydrogen bonds and hydrophobic interactions.
Bioisosteric Replacement: Replacing one functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetics. For example, the thienyl group itself can be considered a bioisostere of a phenyl ring. nih.gov
Scaffold Hopping: Replacing the core scaffold (e.g., indolinone) with a different one (e.g., thieno[2,3-d]pyrimidine) while retaining the key interacting side chains to discover novel chemical series with improved properties.
These rational design approaches, guided by comprehensive SAR data, are instrumental in evolving initial hits into clinical candidates.
Mechanistic Elucidation and Cellular Pathway Investigations of 3 Thien 2 Yl Methylene 2 Indolinone
Identification of Specific Molecular Targets and Binding Interactions
Detailed studies identifying the specific molecular targets of 3-[(Thien-2-yl)methylene]-2-indolinone, including comprehensive binding interaction analyses, are not prominently documented in the available scientific literature. While the broader class of 3-substituted-2-indolinones is known to target various protein kinases, the precise targets for this specific thiophene-containing analogue have not been explicitly detailed.
Analysis of Downstream Signaling Pathways Affected by Compound Action
Comprehensive analysis of the downstream signaling pathways specifically modulated by the action of this compound is not available in the reviewed literature. Elucidation of which signaling cascades are affected by this compound would require targeted cellular studies, and such data is not currently published.
Cellular Responses and Phenotypic Effects
While the general class of indolinones has been investigated for effects on cell proliferation, migration, and invasion, specific data detailing the cellular responses and phenotypic effects induced by this compound are not found in the accessible research. Quantitative data, such as IC50 values for inhibition of cell proliferation or migration assays, for this particular compound have not been published.
Role of Cellular Stress Responses in Mediating Compound Effects
Investigations into the role of cellular stress responses, such as the production of Reactive Oxygen Species (ROS), in mediating the biological effects of this compound are not described in the available scientific reports. The relationship between this compound and the induction of cellular stress pathways remains an uninvestigated area.
Enzyme Kinetic Studies to Characterize Inhibition
Detailed enzyme kinetic studies to characterize the inhibitory mechanism of this compound against specific enzymes are not present in the public scientific literature. Information regarding its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its inhibition constants (Ki) is currently unavailable.
Computational and Theoretical Studies on 3 Thien 2 Yl Methylene 2 Indolinone and Analogs
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for predicting and analyzing the interaction between a ligand, such as 3-[(Thien-2-yl)methylene]-2-indolinone, and its protein target. nih.gov These methods help to elucidate the binding mode, affinity, and stability of the ligand-receptor complex.
Following docking, MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability. mdpi.com For SU5416 and its analogs, MD simulations have revealed that stable hydrogen bonding interactions with key residues are maintained throughout the simulation, reinforcing the docking predictions. researchgate.netmdpi.com These simulations can also explain differences in activity between closely related compounds. For example, a comparative study of SU5416 and the structurally similar but less potent SU5205 showed that while both molecules occupy the same general area in the VEGFR2 active site, the hydrophobic pocket is more exposed to the solvent when bound to SU5205, potentially explaining its lower efficacy. researchgate.net
| Protein Target | Key Interacting Amino Acid Residues | Primary Interaction Type |
|---|---|---|
| VEGFR-2 | Glu917, Cys919 | Hydrogen Bond |
| VEGFR-2 | Val848, Ala866, Leu889, Val899, Leu1035, Phe1047 | Hydrophobic/van der Waals |
| KIT Receptor | Cys673, Glu671 | Hydrogen Bond |
**6.2. Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of a molecule's intrinsic properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com For this compound, DFT calculations are employed to determine ground-state optimized geometries and to analyze electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict excited-state properties. mdpi.comyoutube.com This method is particularly valuable for simulating electronic absorption spectra (UV-Vis spectra). researchgate.net By calculating the vertical excitation energies, TD-DFT can predict the absorption wavelengths (λmax), which can then be compared with experimental data to validate the computational model. researchgate.net For complex organic molecules, the choice of the functional (e.g., B3LYP, PBE0, CAM-B3LYP) and basis set is crucial for obtaining accurate results that correlate well with experimental findings. mdpi.comresearchgate.net
Quantum chemical calculations are powerful tools for predicting the reactivity and spectroscopic characteristics of molecules like this compound. DFT calculations can generate molecular orbital surfaces and electrostatic potential maps, which visualize the electron distribution and identify regions susceptible to electrophilic or nucleophilic attack, thereby predicting the molecule's reactivity.
TD-DFT calculations are widely used to predict spectroscopic properties. researchgate.net The method can simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths. youtube.com For instance, studies on related indolinone derivatives have used PBE0/6-311+G(d,p) level calculations to determine structural and energetic characteristics, with TD-DFT being used to elucidate experimental absorption wavelengths. beilstein-journals.org These theoretical spectra provide a detailed interpretation of the experimental results and help assign specific electronic transitions.
| Calculated Property | Typical Computational Method | Application |
|---|---|---|
| Optimized Molecular Geometry | DFT | Provides the most stable 3D structure of the molecule. |
| HOMO/LUMO Energies | DFT | Assesses electronic stability and chemical reactivity. |
| UV-Vis Absorption Spectra (λmax) | TD-DFT | Predicts and interprets electronic absorption properties. youtube.comresearchgate.net |
| Molecular Electrostatic Potential | DFT | Identifies sites for intermolecular interactions. |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
QSAR studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding how structural modifications affect the biological activity of a series of compounds. nih.gov These studies have been successfully applied to 2-indolinone derivatives to build predictive models for their VEGFR-2 inhibitory activities. researchgate.net
In a typical 3D-QSAR study, a set of molecules with known activities (the training set) is spatially aligned, and various molecular fields (e.g., steric, electrostatic, hydrophobic) are calculated around them. researchgate.netnih.gov Statistical methods are then used to create a model that correlates these field values with biological activity. The predictive power of the resulting model is validated using an external test set of compounds. mdpi.commdpi.com For indolinone and thieno[3,2-d]pyrimidine (B1254671) analogs, CoMFA and CoMSIA have generated statistically valid models with good predictive power, identified by metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.netnih.govnih.gov The output of these models includes contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity, thus providing crucial guidance for designing new, more potent inhibitors. imist.ma
| 3D-QSAR Model Type | Typical q² Value | Typical r² Value | Information Provided |
|---|---|---|---|
| CoMFA | ~0.78 | ~0.94 | Correlates steric and electrostatic fields with activity. nih.gov |
| CoMSIA | ~0.72 | ~0.98 | Adds hydrophobic, H-bond donor, and H-bond acceptor fields. nih.gov |
Pharmacophore modeling is another ligand-based drug design approach that focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. mdpi.com For inhibitors like this compound, a pharmacophore model would typically include a hydrogen bond donor and acceptor feature corresponding to the amide group of the indolinone ring, and hydrophobic/aromatic features for the thiophene (B33073) and phenyl rings.
Once a statistically validated pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. nih.govnih.gov This process involves rapidly searching large databases of chemical compounds (such as the ZINC database) to identify molecules that match the pharmacophore model. mdpi.commdpi.com The resulting "hits" are compounds that have a high probability of being active against the target of interest. nih.gov This approach serves as an effective filter to prioritize molecules for further investigation, such as molecular docking or in vitro testing, significantly accelerating the discovery of novel lead compounds. mdpi.comrsc.org
Molecular Dynamics Simulations to Investigate Ligand-Protein Binding Conformations
Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering atomic-level insights into the dynamic interactions between a ligand and its target protein. For this compound and its analogs, MD simulations have been instrumental in elucidating the stability of binding poses, identifying key intermolecular interactions, and characterizing the conformational changes that occur upon ligand binding. These computational studies are often anchored by crystallographic data and provide a dynamic perspective that complements static experimental structures.
While direct MD simulation studies on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from simulations of structurally related 3-substituted indolinone analogs, particularly those targeting cyclin-dependent kinases (CDKs). A notable example is SU9516, a 3-substituted indolinone that acts as a potent inhibitor of CDK2. nih.govnih.gov The crystal structure of SU9516 in complex with CDK2 has provided a foundational model for understanding the binding of this class of compounds and serves as a common starting point for MD simulations. nih.gov
MD simulations on analogs such as 3-hydrazonoindolin-2-one derivatives targeting CDK2 have been performed to assess the stability of the ligand-protein complex over time. nih.gov In a typical simulation, the ligand-protein complex is solvated in a water box with counter-ions to neutralize the system, and the simulation is run for a duration often extending to hundreds of nanoseconds. nih.govplos.org The GROMACS software package with force fields like AMBER is commonly employed for these simulations. nih.gov
The stability of the ligand within the binding pocket is a primary focus of these simulations. This is often quantified by calculating the root-mean-square deviation (RMSD) of the ligand's atoms relative to its initial docked or crystal structure position. A stable RMSD value over the course of the simulation suggests that the ligand maintains a consistent binding mode. For instance, in a 150-nanosecond simulation of a 3-hydrazonoindolin-2-one analog, the active syn-isomer demonstrated a highly stable binding pose with an RMSD of less than 0.2 nm, while the inactive anti-isomer was observed to leave the binding site. nih.gov
Furthermore, MD simulations allow for a detailed analysis of the intermolecular interactions that stabilize the ligand-protein complex. These include hydrogen bonds, hydrophobic interactions, and water-mediated contacts. For the indolinone scaffold, key interactions with the hinge region of kinases are crucial for potent inhibition. The crystal structure of SU9516 bound to CDK2 reveals critical hydrogen bonds with the backbone of Leu83 and a hydrogen bond with the side chain of Glu81. nih.gov MD simulations can track the persistence and dynamics of these hydrogen bonds throughout the simulation, providing a measure of their strength and importance for binding affinity.
The root-mean-square fluctuation (RMSF) of individual protein residues is another important metric derived from MD simulations. It highlights regions of the protein that exhibit increased or decreased flexibility upon ligand binding. This can reveal allosteric effects or conformational changes in loops surrounding the active site that may be critical for inhibitor selectivity and efficacy.
The insights gained from MD simulations are pivotal for the structure-based design of more potent and selective inhibitors. By understanding the dynamic behavior of this compound and its analogs within the binding site of their target proteins, medicinal chemists can rationally modify the chemical structure to enhance favorable interactions and improve pharmacokinetic properties.
Table of Key Molecular Dynamics Simulation Parameters and Findings for Indolinone Analogs
| Parameter | Description | Example Value/Finding |
| Software | Program used to perform the MD simulations. | GROMACS 2019.2 nih.gov |
| Force Field | Set of parameters to describe the potential energy of the system. | AMBER99SB-ILDN nih.gov |
| Simulation Time | Duration of the molecular dynamics trajectory. | 150 ns nih.gov |
| RMSD | Root-Mean-Square Deviation; measures the stability of the ligand's binding pose. | Stable binding indicated by RMSD < 0.2 nm for active isomers. nih.gov |
| Key Interactions | Specific amino acid residues involved in binding the indolinone scaffold. | Hydrogen bonds with Leu83 and Glu81 in CDK2. nih.gov |
| Protein Target | The biological macromolecule to which the ligand binds. | Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov |
Future Directions and Research Perspectives for 3 Thien 2 Yl Methylene 2 Indolinone
Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency
A primary focus of future research will be the rational design and synthesis of novel analogs of 3-[(Thien-2-yl)methylene]-2-indolinone to achieve greater potency and more precise targeting of biological molecules. The indolin-2-one core is a versatile platform that allows for systematic modification. researchgate.net Researchers have successfully created 3-substituted indolin-2-ones that demonstrate selective inhibition of various receptor tyrosine kinases (RTKs) at submicromolar concentrations in cellular assays. researchgate.net
Future work will likely involve:
Substitution at the Indolinone Ring: Introducing various substituents on the aromatic ring of the indolinone core can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity. For instance, novel 3,5-substituted indolin-2-one derivatives have been designed and synthesized to explore new chemical space. researchgate.netasianpubs.org
Modification of the Thiophene (B33073) Moiety: Altering or replacing the thiophene ring with other heterocycles could lead to new interactions with target proteins, potentially enhancing specificity or conferring activity against new targets.
Introduction of Diverse Functional Groups: Incorporating moieties like amino acid residues has been shown to yield indolin-2-one derivatives with significant antiproliferative activities against a range of human tumor cell lines. researchgate.net Similarly, designing hybrids that merge the indolin-2-one scaffold with other pharmacologically active structures, such as indole (B1671886), is a logical strategy for developing agents with novel mechanisms, like apoptosis induction. researchgate.net The partial saturation of an indole ring to an indoline (B122111) has been shown to yield compounds with nanomolar activity against enzymes like EZH2, while also improving solubility and metabolic stability.
These synthetic efforts aim to build upon the successes of established indolin-2-one-based drugs like Sunitinib (SU11248), which was approved by the FDA, and other clinical trial candidates such as SU5416 and SU6668. asianpubs.org
Exploration of Undiscovered Biological Targets and Therapeutic Areas
While the primary historical target class for indolin-2-ones has been protein kinases, the structural versatility of the this compound scaffold suggests a broader therapeutic potential. Future research will undoubtedly venture into identifying and validating novel biological targets.
Beyond Kinase Inhibition: Research has already indicated that derivatives of the core structure possess diverse biological activities. For example, certain 3-substituted-indolin-2-one derivatives exhibit significant anti-inflammatory properties. nih.gov One such derivative, 3-(3-hydroxyphenyl)-indolin-2-one, was found to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 and inhibit nitric oxide production by targeting the Akt, MAPK, and NF-κB signaling pathways. nih.gov
Apoptosis Induction and Oxidative Stress: Hybrid molecules incorporating the indolin-2-one structure have been synthesized as potent pro-apoptotic agents. For instance, a novel [(3-indolylmethylene)hydrazono]indolin-2-one derivative (compound 6n) was shown to induce apoptosis in MCF-7 breast cancer cells by increasing the expression of caspases-3 and -9, cytochrome C, and Bax, while decreasing Bcl-2 levels. researchgate.net This compound also generated reactive oxygen species (ROS), indicating a potential role in modulating cellular oxidative stress. researchgate.net
Polypharmacology and Novel Targets: Screening efforts may reveal unexpected activities. A study on a related thioxothiazolidinone derivative, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, identified potential anti-allergic effects and predicted affinity for targets such as lysosomal protective protein, Thromboxane-A synthase, and PPARγ. mdpi.com This highlights the potential for indolinone-based compounds to act as polypharmacological agents, modulating multiple targets to treat complex diseases. mdpi.com
Integration of Advanced Preclinical Models for Efficacy Assessment
To better predict clinical success, future research must employ a sophisticated suite of preclinical models that more accurately recapitulate human disease.
In Vitro Screening: The initial assessment of novel analogs will continue to rely on a diverse panel of human cancer cell lines. Researchers have utilized lines such as PC-3 (prostate), DLD-1 (colorectal), MCF-7 (breast), A549 (lung), PA-1 (ovarian), HepG-2 (liver), HCT-116 (colorectal), A431 (skin), and H1299 (lung) to evaluate the antiproliferative and cytotoxic effects of new compounds. researchgate.netresearchgate.netbeilstein-journals.org
Mechanism-Based Assays: Beyond simple viability, assays that probe specific mechanisms will be crucial. For example, the Annexin-V-FTIC assay is used to quantify apoptosis, while immunoblotting and qRT-PCR are employed to measure the expression and phosphorylation of key proteins and genes in signaling pathways like MAPK and NF-κB. researchgate.netnih.gov
Advanced Cell Culture Models: Moving beyond 2D cell culture, the use of 3D organoids and patient-derived xenografts (PDX) will offer a more physiologically relevant context to test the efficacy of new this compound derivatives. These models better mimic the tumor microenvironment and heterogeneity seen in patients.
In Vivo Models: For promising candidates, evaluation in animal models is essential. For instance, sensitized guinea pigs have been used to assess the anti-allergic and anti-inflammatory potential of related compounds by measuring levels of IgE, IgA, IgM, IL-2, and TNF-α. mdpi.com
Development of Novel Methodologies for Synthesis and Derivatization
Efficiency and innovation in chemical synthesis are paramount to accelerating the discovery and development of new drugs. The development of novel synthetic routes for the indolin-2-one core and its analogs is an active and crucial area of research.
Key innovative methodologies include:
Microwave-Assisted Synthesis: This technique offers advantages such as being an environmentally friendly approach that can accelerate reaction times and improve yields for the construction of 3-methyleneisoindolinones. figshare.comresearchgate.net
Metal-Catalyzed Reactions: Various metal catalysts, including palladium, copper, cobalt, and rhodium complexes, have been employed to synthesize 3-methyleneisoindolin-1-ones. researchgate.netresearchgate.net A Pd/C-Cu mediated one-pot method has been developed for creating (Z)-3-methyleneisoindolin-1-ones. researchgate.net
Tandem Reactions: A novel method using a tandem Cadogan and Arbuzov reaction sequence has been successfully developed to access previously unreported dimethyl (Z)-((3-oxoindolin-2-ylidene)(aryl)methyl)phosphonates, which possess axial chirality. mdpi.com
Coupling Reactions: A highly modular and scalable method for synthesizing (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones involves an Eschenmoser coupling reaction between 3-bromooxindoles and thioamides, achieving high yields of 70-97%. nih.gov
These advanced synthetic methods provide efficient access to a wide range of derivatives, facilitating the rapid exploration of structure-activity relationships (SAR). researchgate.net
Investigation of Synergistic Effects with Other Research Agents
A significant future avenue of research is the exploration of combination therapies, where this compound derivatives could be used in conjunction with other agents to achieve synergistic effects. This approach can enhance therapeutic efficacy, overcome drug resistance, and potentially lower the required doses, thereby reducing toxicity.
Given that many indolin-2-one derivatives target fundamental cancer processes like cell signaling and apoptosis, there is strong rationale for combining them with:
Standard Chemotherapeutics: Combining a targeted kinase inhibitor with a cytotoxic agent could lead to a more profound and durable anti-tumor response.
Other Targeted Therapies: For compounds that induce apoptosis, such as the [(3-indolylmethylene)hydrazono]indolin-2-ones, combining them with agents that block survival pathways could be a powerful strategy. researchgate.net
Immunotherapies: Agents that modulate inflammatory pathways, such as the 3-(3-hydroxyphenyl)-indolin-2-one derivative, could be investigated for their potential to alter the tumor microenvironment and enhance the efficacy of checkpoint inhibitors or other immunotherapies. nih.gov
Systematic screening of compound libraries in combination with established and emerging therapeutic agents will be a critical step in identifying powerful synergistic interactions and expanding the therapeutic utility of the this compound scaffold.
Q & A
Q. Table 1. Key Synthetic Modifications and Biological Outcomes
Q. Table 2. Comparative Selectivity of 2-Indolinone Derivatives
| Compound | VEGFR2 IC50 (μM) | c-Kit IC50 (μM) | FLT3 IC50 (μM) |
|---|---|---|---|
| SU5208 | 1.34 | >10 | 8.2 |
| SU5416 (Semaxanib) | 0.1 | 2.3 | 0.9 |
Key Considerations for Future Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
